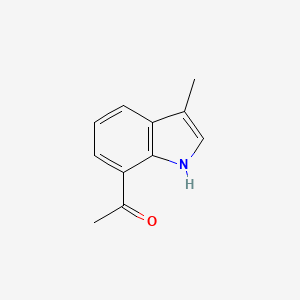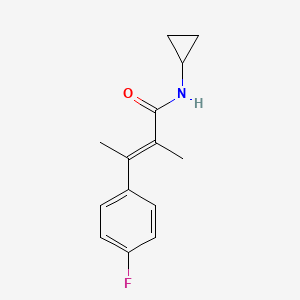![molecular formula C7H8Cl2N2O2S B15200638 [2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine CAS No. 111245-85-3](/img/structure/B15200638.png)
[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine is an organic compound with the molecular formula C7H8Cl2N2O2S and a molecular weight of 255.12 g/mol . This compound is characterized by the presence of dichloro, methylsulfonyl, and hydrazine functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-nitrotoluene and methylsulfonyl chloride.
Reaction Conditions: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting amine is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Hydrazine Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate under controlled conditions to form 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine can be compared with other similar compounds, such as:
2,6-Dichloro-4-(methylsulfonyl)aniline: Similar structure but lacks the hydrazine group.
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)amine: Similar structure but with an amine group instead of hydrazine.
2,6-Dichloro-4-(methylsulfonyl)phenylhydrazone: Contains a hydrazone group instead of hydrazine.
The uniqueness of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
111245-85-3 |
|---|---|
Molekularformel |
C7H8Cl2N2O2S |
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
(2,6-dichloro-4-methylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-14(12,13)4-2-5(8)7(11-10)6(9)3-4/h2-3,11H,10H2,1H3 |
InChI-Schlüssel |
YLXQKGWCNDMLSC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


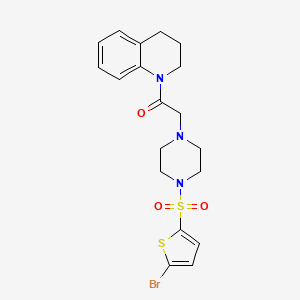
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
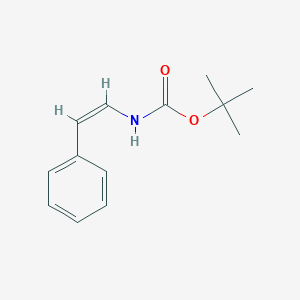
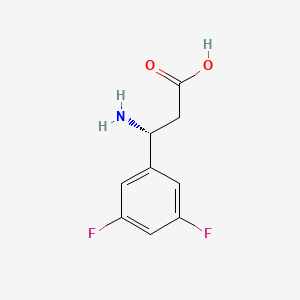
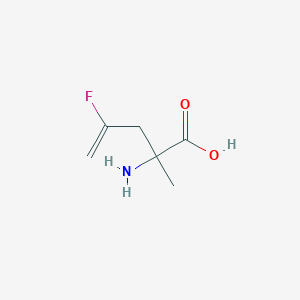
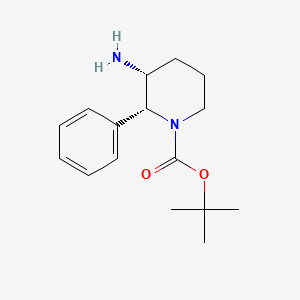
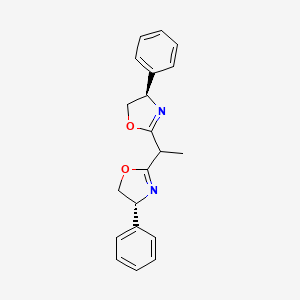
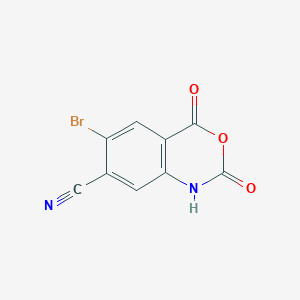
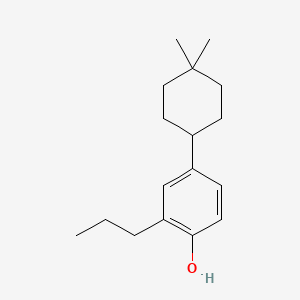
methanone](/img/structure/B15200630.png)
